![molecular formula C27H25NO6 B11159394 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11159394.png)
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of benzo[c]chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multi-step reactions. One common method involves the Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . Another approach is based on the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[c]chromen derivatives.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective effects through phosphodiesterase 2 inhibition.
Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with molecular targets such as enzymes or receptors. For example, its neuroprotective effects are mediated through the inhibition of phosphodiesterase 2, which leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . These cyclic nucleotides play a crucial role in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
- 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is unique due to its specific structural features, such as the presence of a benzyloxycarbonyl group and a hexanoate chain. These features contribute to its distinct chemical reactivity and potential biological activities.
Biological Activity
The compound 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic derivative of the benzochromene class, which has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C27H25NO6, with a molecular weight of approximately 461.463 g/mol. The compound features a complex structure characterized by the presence of a benzochromene core, a carbonyl group at the 6-position, and a hexanoate moiety attached to a benzyloxycarbonyl amino group.
Key Structural Features
Feature | Description |
---|---|
Core Structure | Benzochromene |
Functional Groups | Carbonyl, amino, and hexanoate |
Molecular Weight | 461.463 g/mol |
LogP | 5.478 |
Solubility | Poorly soluble in water (LogSw: -5.85) |
Anticancer Properties
Research into compounds similar to this compound indicates potential anticancer properties. For instance, derivatives of benzochromenes have been studied for their effects on various cancer cell lines:
- Urolithin B , a metabolite of ellagic acid, has shown neuroprotective effects and potential in treating neurodegenerative diseases, highlighting the therapeutic potential of benzochromene derivatives in oncology .
- A study reported that certain alkoxylated derivatives displayed promising phosphodiesterase II (PDE2) inhibitory activity with IC50 values as low as 3.67μM, indicating their potential as anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | IC50 (μM) | Biological Activity Description |
---|---|---|---|
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate | C25H25ClNO5 | Not specified | Similar structure; potential anticancer activity |
8-methoxy-4-methyl-6H-benzo[c]chromene | C18H18O3 | Not specified | Studied for chemical properties; lacks amino functionality |
Urolithin B | C15H10O5 | ~3.67 | Neuroprotective effects; PDE2 inhibitor |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated various benzochromene derivatives against melanoma cell lines, revealing significant cytotoxicity in certain compounds with hydroxyl or nitro groups . Although specific data for this compound is lacking, structural similarities suggest potential efficacy.
- Pharmacokinetics and Bioavailability : The ability of related compounds to penetrate the blood-brain barrier (BBB) enhances their therapeutic applications in neurodegenerative diseases . For instance, alkoxylated derivatives demonstrated favorable pharmacokinetic profiles.
Properties
Molecular Formula |
C27H25NO6 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C27H25NO6/c29-25(13-5-2-8-16-28-27(31)32-18-19-9-3-1-4-10-19)33-20-14-15-22-21-11-6-7-12-23(21)26(30)34-24(22)17-20/h1,3-4,6-7,9-12,14-15,17H,2,5,8,13,16,18H2,(H,28,31) |
InChI Key |
ZYTSHHVRKMVCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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